molecular formula C20H21N3O B216120 (6Z)-6-[4-(3-methylpiperidin-1-yl)-1H-quinazolin-2-ylidene]cyclohexa-2,4-dien-1-one

(6Z)-6-[4-(3-methylpiperidin-1-yl)-1H-quinazolin-2-ylidene]cyclohexa-2,4-dien-1-one

カタログ番号 B216120
分子量: 319.4 g/mol
InChIキー: QVKDCWXNGRUMHF-MNDPQUGUSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(6Z)-6-[4-(3-methylpiperidin-1-yl)-1H-quinazolin-2-ylidene]cyclohexa-2,4-dien-1-one, also known as CYC116, is a small molecule inhibitor of Aurora kinases. Aurora kinases are a family of serine/threonine kinases that play a crucial role in cell division and are overexpressed in many types of cancer. CYC116 has shown promising results in preclinical studies as a potential cancer therapeutic agent.

作用機序

(6Z)-6-[4-(3-methylpiperidin-1-yl)-1H-quinazolin-2-ylidene]cyclohexa-2,4-dien-1-one inhibits Aurora kinases A, B, and C, which are involved in the regulation of cell division. Inhibition of Aurora kinases leads to cell cycle arrest and apoptosis, ultimately resulting in the inhibition of tumor growth.
Biochemical and Physiological Effects:
Studies have shown that (6Z)-6-[4-(3-methylpiperidin-1-yl)-1H-quinazolin-2-ylidene]cyclohexa-2,4-dien-1-one inhibits the phosphorylation of histone H3, a downstream target of Aurora kinases. This leads to the disruption of chromosomal alignment and segregation during cell division, resulting in cell cycle arrest and apoptosis. (6Z)-6-[4-(3-methylpiperidin-1-yl)-1H-quinazolin-2-ylidene]cyclohexa-2,4-dien-1-one has also been shown to inhibit the migration and invasion of cancer cells.

実験室実験の利点と制限

One advantage of (6Z)-6-[4-(3-methylpiperidin-1-yl)-1H-quinazolin-2-ylidene]cyclohexa-2,4-dien-1-one is its specificity for Aurora kinases, which reduces the risk of off-target effects. However, one limitation is its low solubility in water, which can make it difficult to administer in vivo.

将来の方向性

Future research on (6Z)-6-[4-(3-methylpiperidin-1-yl)-1H-quinazolin-2-ylidene]cyclohexa-2,4-dien-1-one could focus on its potential use in combination therapies with other cancer drugs. Additionally, further studies could investigate the optimal dosing and administration of (6Z)-6-[4-(3-methylpiperidin-1-yl)-1H-quinazolin-2-ylidene]cyclohexa-2,4-dien-1-one in vivo. Finally, clinical trials could be conducted to evaluate the safety and efficacy of (6Z)-6-[4-(3-methylpiperidin-1-yl)-1H-quinazolin-2-ylidene]cyclohexa-2,4-dien-1-one in humans.

合成法

The synthesis of (6Z)-6-[4-(3-methylpiperidin-1-yl)-1H-quinazolin-2-ylidene]cyclohexa-2,4-dien-1-one involves the reaction of 2-chloro-6-nitrobenzaldehyde with 3-methylpiperidine to form the corresponding Schiff base. This Schiff base is then reacted with 4-aminoquinazoline in the presence of a palladium catalyst to form (6Z)-6-[4-(3-methylpiperidin-1-yl)-1H-quinazolin-2-ylidene]cyclohexa-2,4-dien-1-one.

科学的研究の応用

(6Z)-6-[4-(3-methylpiperidin-1-yl)-1H-quinazolin-2-ylidene]cyclohexa-2,4-dien-1-one has been extensively studied in preclinical models of cancer. It has shown efficacy in inhibiting the growth of various cancer cell lines, including breast, lung, and colon cancer. In vivo studies have demonstrated that (6Z)-6-[4-(3-methylpiperidin-1-yl)-1H-quinazolin-2-ylidene]cyclohexa-2,4-dien-1-one can inhibit tumor growth and increase survival rates in mouse models of cancer.

特性

製品名

(6Z)-6-[4-(3-methylpiperidin-1-yl)-1H-quinazolin-2-ylidene]cyclohexa-2,4-dien-1-one

分子式

C20H21N3O

分子量

319.4 g/mol

IUPAC名

(6Z)-6-[4-(3-methylpiperidin-1-yl)-1H-quinazolin-2-ylidene]cyclohexa-2,4-dien-1-one

InChI

InChI=1S/C20H21N3O/c1-14-7-6-12-23(13-14)20-15-8-2-4-10-17(15)21-19(22-20)16-9-3-5-11-18(16)24/h2-5,8-11,14,21H,6-7,12-13H2,1H3/b19-16-

InChIキー

QVKDCWXNGRUMHF-MNDPQUGUSA-N

異性体SMILES

CC1CCCN(C1)C2=N/C(=C\3/C=CC=CC3=O)/NC4=CC=CC=C42

SMILES

CC1CCCN(C1)C2=NC(=C3C=CC=CC3=O)NC4=CC=CC=C42

正規SMILES

CC1CCCN(C1)C2=NC(=C3C=CC=CC3=O)NC4=CC=CC=C42

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。